(2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoic acid
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Overview
Description
(2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoic acid is a chiral amino acid derivative with a unique structure that includes an indane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as indanone.
Formation of Indane Derivative: Indanone is subjected to a series of reactions including reduction and amination to form the indane derivative.
Amino Acid Formation: The indane derivative is then converted into the desired amino acid through a series of steps involving protection and deprotection of functional groups, as well as chiral resolution to obtain the (2S) enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, reduced forms, and substituted amino acids.
Scientific Research Applications
(2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid:
(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid:
Uniqueness
The uniqueness of (2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoic acid lies in its indane moiety, which imparts distinct chemical and biological properties compared to other amino acids. This structural feature can influence its reactivity, binding affinity, and overall functionality in various applications.
Properties
IUPAC Name |
(2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c13-11(12(14)15)7-8-4-5-9-2-1-3-10(9)6-8/h4-6,11H,1-3,7,13H2,(H,14,15)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BATKNSRXBJINMN-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C1)C=C(C=C2)C[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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